![molecular formula C14H14O3 B14621212 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol CAS No. 58698-98-9](/img/structure/B14621212.png)
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol is an organic compound belonging to the class of stilbenes. Stilbenes are organic compounds containing a 1,2-diphenylethylene moiety. This compound is characterized by the presence of hydroxyl groups on the benzene ring, which makes it a type of phenol .
準備方法
The synthesis of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be achieved through various synthetic routes. One common method involves the hydroxylation of phenol over a catalyst using hydrogen peroxide. This reaction affords a mixture of hydroquinone and its ortho isomer catechol (benzene-1,2-diol) . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
化学反応の分析
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol undergoes several types of chemical reactions:
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it may inhibit certain enzymes involved in inflammatory processes .
類似化合物との比較
3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Both compounds have hydroxyl groups on the benzene ring, but catechol lacks the ethyl group attached to the benzene ring.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, whereas this compound has them in the ortho position.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, differing from the ortho configuration of this compound.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
特性
CAS番号 |
58698-98-9 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
3-[2-(4-hydroxyphenyl)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H14O3/c15-12-8-5-10(6-9-12)4-7-11-2-1-3-13(16)14(11)17/h1-3,5-6,8-9,15-17H,4,7H2 |
InChIキー |
QHHYUBDPORTKFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)O)CCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Naphthalene, 2-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621134.png)
![Methyl 3-[4-(4-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14621136.png)
![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)

![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
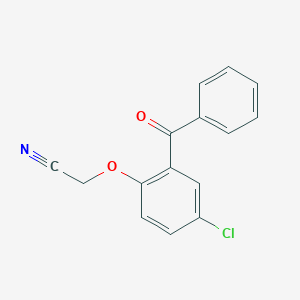
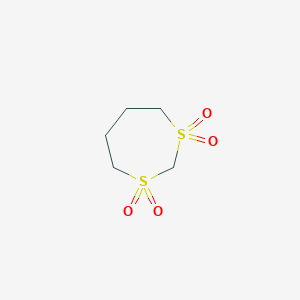
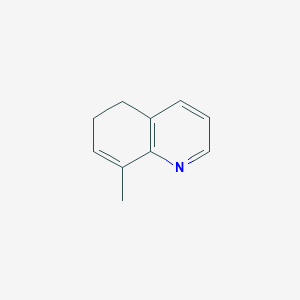
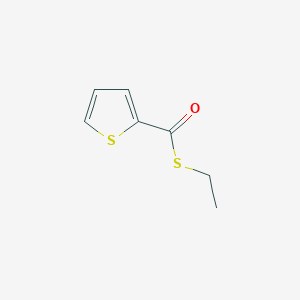
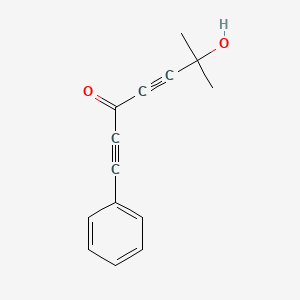
![2-{[1-(4-Fluorophenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14621203.png)
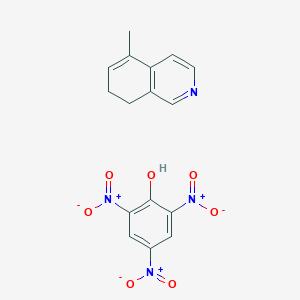
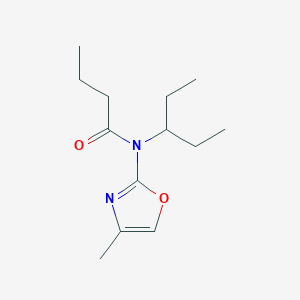
methyl}phosphonic acid](/img/structure/B14621215.png)
